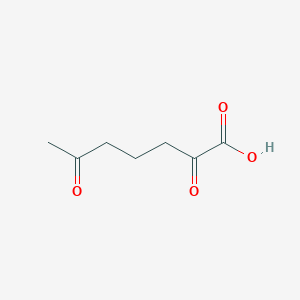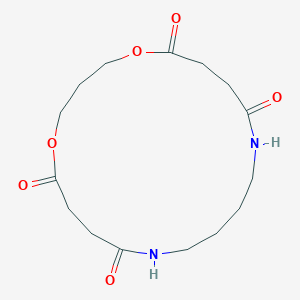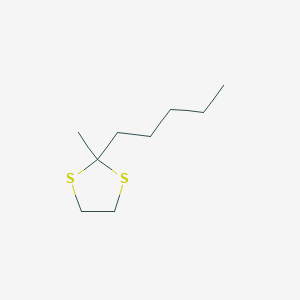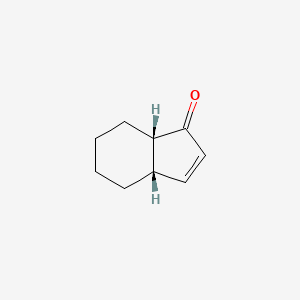
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one is a bicyclic organic compound that belongs to the class of indanones. This compound is characterized by its hexahydroindenone structure, which consists of a six-membered ring fused to a five-membered ring with a ketone functional group. The stereochemistry of the compound is defined by the (3aS,7aS) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves the use of proline-catalyzed aldol reactions. One common method starts with the triketone 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which undergoes an intramolecular aldol reaction in the presence of (S)-proline as a catalyst. The reaction is carried out in dimethylformamide (DMF) at a controlled temperature to yield the desired hexahydroindenone with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing catalysis to form various products. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards enzymes and other molecular targets. The pathways involved may include aldol reactions, oxidation-reduction processes, and nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate: This compound shares a similar hexahydroindenone structure but with additional functional groups that confer different chemical properties.
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: This compound is structurally related but contains a carboxylic acid group instead of a ketone.
Uniqueness
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one is unique due to its specific stereochemistry and the presence of a ketone functional group. This configuration allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo proline-catalyzed aldol reactions with high enantiomeric excess further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
81255-91-6 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h5-8H,1-4H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
PUQNYWRSNUVKMW-YUMQZZPRSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](C1)C=CC2=O |
Kanonische SMILES |
C1CCC2C(C1)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
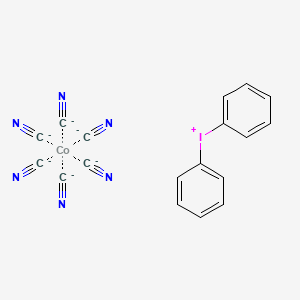

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)

![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)

![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
